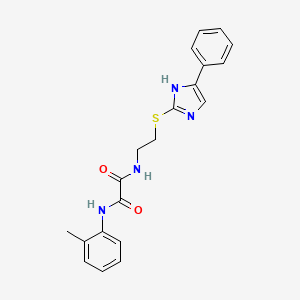
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a potent DDR1 inhibitor . DDR1 is a receptor tyrosine kinase that interacts with collagen, a major component of the extracellular matrix . Inhibition of DDR1 has been shown to prevent fibrosis and loss of renal function in a genetic mouse model of Alport Syndrome .
Molecular Structure Analysis
The molecular structure of this compound has been determined by X-ray diffraction . The structure reveals an intramolecular hydrogen bond between the N atom of the oxadiazole moiety and an NH2 group .Applications De Recherche Scientifique
Anti-Infective Agents
The scarcity of effective antibiotics and anti-infective drugs, coupled with the rise of antibiotic resistance, necessitates the search for novel chemical entities1,2,4-Oxadiazoles have gained attention as important heterocyclic scaffolds with diverse biological activities . Here’s how this compound fits in:
- Anti-Bacterial Activity : Researchers have synthesized diversely substituted 1,2,4-oxadiazoles with anti-bacterial properties. These compounds could potentially combat bacterial infections, including drug-resistant strains .
- Anti-Viral Activity : The compound’s structure suggests it may interfere with viral replication or entry mechanisms. Investigating its anti-viral potential could be valuable .
- Anti-Leishmanial Activity : Leishmaniasis, caused by protozoan parasites, remains a global health concern. Compounds like this one could be explored for their efficacy against Leishmania species .
Drug Discovery
The versatility of 1,2,4-oxadiazoles makes them attractive in drug development:
- Hydrogen Bond Acceptors : Due to the electronegativities of nitrogen and oxygen, oxadiazoles serve as excellent hydrogen bond acceptors. This property is crucial for drug-receptor interactions .
- Molecular Docking Studies : Investigating the binding affinity of this compound with specific protein targets could guide drug design efforts .
Other Potential Applications
Beyond anti-infective properties and drug discovery, consider exploring these areas:
- Anti-Inflammatory Activity : Oxadiazoles have been associated with anti-inflammatory effects. Investigate whether this compound exhibits similar properties .
- Antitumor Potential : Evaluate its impact on cancer cells and tumor growth inhibition .
- Antioxidant and Antipyretic Properties : Assess its ability to scavenge free radicals and reduce fever .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-20-9-12(17-19-20)15(22)21-6-2-3-10(8-21)7-13-16-14(18-23-13)11-4-5-11/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCVJARKCOUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2604749.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)





![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)


![(E)-4-(Dimethylamino)-N-[(3-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methyl]but-2-enamide](/img/structure/B2604771.png)
![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)